Pentabromophenol Exhibits 7.1-Fold Stronger Binding to Human Transthyretin than the Natural Ligand Thyroxine, a Key Metric for Endocrine Disruption Research
Pentabromophenol (PBP) demonstrates significantly higher potency as a competitive binder of human transthyretin (TTR) compared to the natural ligand thyroxine (T4) and to some other BFRs [1]. In an in vitro competitive binding assay using human TTR and 125I-T4, PBP showed 7.1-fold stronger binding than T4. While TBBPA exhibited an even stronger 10.6-fold increase over T4, this data point establishes PBP as a potent endocrine disruptor and provides a critical benchmark for selecting model compounds in toxicological studies [2].
| Evidence Dimension | Potency of competitive binding to human transthyretin (TTR) |
|---|---|
| Target Compound Data | 7.1-fold stronger binding than T4 |
| Comparator Or Baseline | Natural ligand thyroxine (T4); Tetrabromobisphenol A (TBBPA) = 10.6-fold stronger than T4 |
| Quantified Difference | PBP is 7.1x more potent than T4; TBBPA is 1.5x more potent than PBP (10.6 / 7.1) |
| Conditions | In vitro competitive binding assay using human TTR and 125I-T4 as the displaceable radioligand, testing concentrations from 1.95 to 500 nM |
Why This Matters
This quantitative difference in binding affinity is critical for researchers selecting a BFR for studies on thyroid hormone disruption, as the potency hierarchy (TBBPA > PBP > T4) must be accounted for in experimental design and risk assessment.
- [1] Meerts, I. A. T. M., van Zanden, J. J., Luijks, E. A. C., van Leeuwen-Bol, I., Marsh, G., Jakobsson, E., Bergman, Å., & Brouwer, A. (2000). Potent competitive interactions of some brominated flame retardants and related compounds with human transthyretin in vitro. Toxicological Sciences, 56(1), 95-104. View Source
- [2] Socolar. (n.d.). Abstract of: Potent competitive interactions of some brominated flame retardants and related compounds with human transthyretin in vitro. View Source
